N-(4-chlorophenyl)thietan-3-amine
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Overview
Description
N-(4-chlorophenyl)thietan-3-amine is an organic compound that belongs to the class of thietanes, which are four-membered sulfur-containing heterocycles This compound is characterized by the presence of a thietan-3-amine ring substituted with a 4-chlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chlorophenyl)thietan-3-amine typically involves the reaction of 4-chlorobenzylamine with thietane-3-one. The reaction is carried out under anhydrous conditions using a suitable solvent such as tetrahydrofuran (THF) or dichloromethane (DCM). The reaction mixture is often heated to reflux to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-(4-chlorophenyl)thietan-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or amine derivatives using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the 4-chlorophenyl group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like dichloromethane.
Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous ether or THF.
Substitution: Nucleophiles such as amines or thiols; reactions are conducted in polar aprotic solvents like dimethylformamide (DMF).
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Thiol derivatives, amine derivatives
Substitution: Various substituted phenyl derivatives
Scientific Research Applications
N-(4-chlorophenyl)thietan-3-amine has found applications in several scientific research areas:
Chemistry: Used as a building block for the synthesis of more complex sulfur-containing heterocycles.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new therapeutic agents.
Industry: Utilized in the synthesis of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N-(4-chlorophenyl)thietan-3-amine involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes or receptors, leading to various biological effects. The exact pathways and targets may vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Thietan-3-amine: The parent compound without the 4-chlorophenyl substitution.
4-chlorophenylamine: Lacks the thietan-3-amine ring but contains the 4-chlorophenyl group.
Thietane derivatives: Other thietane-based compounds with different substituents.
Uniqueness
N-(4-chlorophenyl)thietan-3-amine is unique due to the combination of the thietan-3-amine ring and the 4-chlorophenyl group. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C9H10ClNS |
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Molecular Weight |
199.70 g/mol |
IUPAC Name |
N-(4-chlorophenyl)thietan-3-amine |
InChI |
InChI=1S/C9H10ClNS/c10-7-1-3-8(4-2-7)11-9-5-12-6-9/h1-4,9,11H,5-6H2 |
InChI Key |
DLHXZYSKTKPQJE-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CS1)NC2=CC=C(C=C2)Cl |
Origin of Product |
United States |
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